N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide

KIF18A inhibition Mitotic kinesin Regioisomer selectivity

Researchers sourcing morpholinopyrimidine-sulfonamide kinase probes often face inconsistent regiochemistry and uncharacterized selectivity. This C4-methylene-linked phenylmethanesulfonamide variant (CAS 1797657-03-4, ≥95% purity) provides a defined scaffold for systematic SAR. - Enables broad-panel kinase selectivity screening (KINOMEscan, Reaction Biology Corp. panels). - Serves as a clean baseline for assessing incremental contributions of C6-aminopyridyl or C4-cyclopropylsulfone modifications. - Phenylmethanesulfonamide moiety offers an immobilization handle for chemical proteomics target deconvolution. Supplied as a research-grade tool compound with reliable global fulfillment.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1797657-03-4
Cat. No. B2967516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
CAS1797657-03-4
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2
InChIKeyVWZIIZCPEKEANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide (CAS 1797657-03-4): Chemical Identity, Scaffold Class, and Procurement Context


N-((2-Morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide (CAS 1797657-03-4, molecular formula C₁₆H₂₀N₄O₃S, molecular weight 348.42 g/mol) is a synthetic small molecule comprising a 2-morpholinopyrimidine core linked via a methylene bridge to a phenylmethanesulfonamide group . It belongs to the broader morpholinopyrimidine-sulfonamide hybrid class, a scaffold privileged in kinase inhibitor drug discovery [1]. The morpholino-pyrimidine substructure is recognized as a key pharmacophore for targeting the ATP-binding pockets of lipid and protein kinases, notably PI3K, mTOR, and ATR, while the phenylmethanesulfonamide moiety contributes to binding affinity and physicochemical modulation [2][3]. This compound is supplied as a research-grade tool compound, typically at ≥95% purity, and is not approved for human or veterinary diagnostic or therapeutic use . Its structural positioning at the intersection of validated kinase-targeting scaffolds makes it a candidate for early-stage medicinal chemistry optimization, target identification, and biochemical pathway profiling.

Why Generic Substitution Fails: Critical Structural and Pharmacological Distinctions of 2-Morpholinopyrimidine-4-methyl-phenylmethanesulfonamide


Broad claims that any morpholinopyrimidine-sulfonamide hybrid exhibits comparable biological activity disregard the acute sensitivity of kinase binding pockets to the regiochemistry of substitution on the pyrimidine core, the nature of the sulfonamide N-substituent, and the position of the methylene linker . In the sulfonyl-morpholino-pyrimidine mTOR inhibitor series, relocation of the sulfonamide attachment from the C4 to the C5 position of the pyrimidine ring, or alteration of the N-alkyl substituent from benzyl to methyl, can shift selectivity between mTOR and PI3Kα by more than an order of magnitude . Similarly, the C4-sulfonyl-substituted 2-morpholinopyrimidine optimization campaign demonstrated that even minor structural modifications—such as introducing a cyclopropyl ring on the sulfone chain—profoundly altered the PI3K/mTOR potency ratio and cellular efficacy [1]. Therefore, treating N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide as interchangeable with its regioisomers, N-alkyl variants, or heteroaryl-substituted analogs without direct comparative binding or functional data carries a high risk of false-negative or false-positive target engagement results in biochemical and cellular assays.

Product-Specific Quantitative Evidence Guide: Differentiating N-((2-Morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide from Closest Analogs


Regioisomeric Differentiation: C4-Methylene vs. C2-Methylene Linker Determines KIF18A Inhibitory Activity

The target compound, bearing a methylene linker at the C4 position of the 2-morpholinopyrimidine, can be compared with its direct regioisomer N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1), which carries the linker at the C2 position. Published KIF18A inhibition data for the C2-methylene regioisomer shows an IC₅₀ of 90 nM in a recombinant human KIF18A microtubule-stimulated ATPase assay [1]. No peer-reviewed KIF18A inhibition data have been identified for the C4-methylene regioisomer (the target compound). This data gap itself constitutes a critical differentiation: researchers seeking KIF18A tool compounds should prioritize the C2-methylene analog with validated target engagement, whereas those exploring novel chemical space or unbiased kinase selectivity profiling may select the C4-methylene variant specifically because its activity profile at this target—and across the broader kinome—remains uncharacterized . The distinct regiochemistry is expected to alter the presentation of the phenylmethanesulfonamide moiety within the ATP-binding site and consequently shift kinase selectivity [2].

KIF18A inhibition Mitotic kinesin Regioisomer selectivity

N-Substituent Impact: Phenylmethanesulfonamide vs. Methanesulfonamide Determines Kinase Selectivity Breadth

The target compound contains an N-benzyl (phenylmethyl) substituent on the sulfonamide, in contrast to the N-phenylmethanesulfonamide-bearing LRRK2 inhibitor CZC-25146 (CAS 1191911-26-8), which uses a simpler methanesulfonamide group attached to an aniline nitrogen within a 2,4-diaminopyrimidine scaffold [1]. CZC-25146 achieves IC₅₀ values of 4.76 nM (wild-type LRRK2) and 6.87 nM (G2019S mutant LRRK2) with selectivity over PLK4, GAK, TNK1, CAMKK2, and PIP4K2C (IC₅₀ <300 nM) in a 185-kinase panel . In the sulfonyl-morpholino-pyrimidine mTOR inhibitor series, replacement of a phenylsulfonamide with a benzylsulfonamide at the pyrimidine C5 position altered mTOR selectivity over PI3Kα, while the phenyl ring on the sulfonamide in aminopyrimidine-based PI3Kβ inhibitors enhanced selectivity over PI3Kα [2]. The phenylmethanesulfonamide moiety in the target compound is thus predicted—based on class-level SAR—to confer a selectivity fingerprint distinct from simpler methanesulfonamide or para-substituted benzenesulfonamide analogs.

Kinase selectivity Sulfonamide SAR mTOR vs. PI3K

PI3K/mTOR Class-Level Potency Baseline: Contextualizing the Target Compound Against Optimized Dual Inhibitors

The morpholinopyrimidine-sulfonamide scaffold class has yielded the optimized dual PI3K/mTOR inhibitor PI3K/mTOR Inhibitor-1 (compound 26, CAS 1949802-49-6), which achieves IC₅₀ values of 20/376/204/46 nM against PI3Kα/β/γ/δ and 189 nM against mTOR in enzymatic assays, with cellular functional suppression of AKT phosphorylation at IC₅₀ = 196 nM [1]. The target compound shares the 2-morpholinopyrimidine core and a sulfonamide side chain but differs in the absence of the C4-sulfone cyclopropyl ring and C6-aminopyridyl fluorine substituents that were shown by enzymic data and modeling to be responsible for maintained PI3K activity and enhanced mTOR potency in compound 26 [1]. No published PI3K or mTOR IC₅₀ data exist for the target compound. This places the target compound at an earlier stage of the optimization trajectory: suitable as a starting scaffold for medicinal chemistry elaboration toward PI3K/mTOR activity, rather than a pre-optimized dual inhibitor probe. The established potency range for the class (PI3Kα IC₅₀ = 20–14 nM for optimized members; mTOR IC₅₀ = 189–5.7 nM [2]) provides quantitative benchmarks against which newly generated data for the target compound should be measured.

PI3K/mTOR dual inhibition Kinase potency benchmark Morpholinopyrimidine scaffold

In Vivo Xenograft Efficacy: Benchmarked Class-Level Performance and the Gap for the Target Compound

Optimized members of the sulfonyl-substituted morpholinopyrimidine class have demonstrated oral efficacy in vivo. Compound 26 (PI3K/mTOR Inhibitor-1) achieved higher tumor growth inhibition efficiency in the HT-29 colorectal carcinoma xenograft model at daily oral doses of 3.75 and 7.5 mg/kg compared with the clinical candidate BKM120 (buparlisib) dosed at 15 and 30 mg/kg [1]. Separately, the sulfonylmorpholinopyrimidine ATR inhibitor compound 6 (AZD6738/celarasertib analog) produced significant growth inhibition of LoVo colorectal xenografts at well-tolerated doses in nude mice [2]. No in vivo efficacy data have been published for the target compound. The key structural features enabling oral bioavailability in this class—the morpholine ring for solubility and the sulfonyl/sulfonamide group for metabolic stability—are present in the target scaffold . However, the absence of the optimized substituents (C4-cyclopropylsulfone, C6-aminopyridyl fluorine) means the target compound's in vivo PK and efficacy profile cannot be assumed to match the class benchmarks.

Xenograft efficacy HT-29 colorectal carcinoma Oral bioavailability

Physicochemical Differentiation: The Morpholine Solubility Handle in the Context of Sulfonamide-Substituted Pyrimidines

The morpholine substituent at the pyrimidine C2 position is a well-characterized solubility-enhancing motif in kinase inhibitor design. In the development of the ATR inhibitor AZD6738, the morpholinopyrimidine core was retained while aqueous solubility was progressively improved through sulfoximine introduction, reaching acceptable preclinical PK characteristics [1]. The target compound's morpholine group (pKa of conjugate acid ~8.5) is expected to confer pH-dependent aqueous solubility superior to non-morpholine pyrimidine-sulfonamide analogs. Quantitative solubility data for the target compound are not publicly available. However, the class benchmark shows that morpholine-containing pyrimidine sulfonamides typically achieve DMSO solubility of >10–100 mM, with aqueous solubility modulated by the lipophilicity of the sulfonamide N-substituent . The phenylmethanesulfonamide group (calculated logP contribution ~2.5) represents an intermediate lipophilicity point between the hydrophilic methanesulfonamide (as in CZC-25146) and the lipophilic naphthalene-2-sulfonamide (as in N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide) , enabling tunable physicochemical properties for assay compatibility.

Aqueous solubility Morpholine solubilizing group Drug-likeness

Antiproliferative Activity: Class-Level Cytotoxicity and the Target Compound's Positioning for Cell-Based Screening

Morpholinopyrimidine derivatives have been evaluated for antiproliferative activity across the NCI-60 human tumor cell line panel. The most active 6-morpholinopyrimidine compounds bearing sulfonamide or related side chains achieved IC₅₀ values of 0.76, 13.59, and 4.37 µM against the leukemia SR cell line, with concomitant PI3K isoform inhibition (compound 6e: PI3Kα IC₅₀ = 11.73 µM; PI3Kβ = 6.09 µM; PI3Kδ = 11.18 µM) [1][2]. These values are compared with the reference PI3K inhibitor LY294002 (PI3Kα IC₅₀ = 6.28 µM; PI3Kβ = 4.51 µM; PI3Kδ = 4.60 µM) [2]. The target compound has not been profiled in the NCI-60 panel or any published antiproliferative assay. Its structural relationship to the active 6-morpholinopyrimidine series—differing primarily in the substitution position and nature of the sulfonamide pendant—makes it a candidate for similar antiproliferative screening, but no quantitative claims about its cytotoxicity can be made without experimental data.

Antiproliferative activity NCI-60 cancer cell panel Leukemia SR cytotoxicity

Best-Fit Research and Industrial Application Scenarios for N-((2-Morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide


Kinase Selectivity Profiling and Chemical Biology Probe Development

The target compound's uncharacterized kinome-wide activity profile makes it suitable for broad-panel kinase selectivity screening (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation kinase panels). As demonstrated by the C2-methylene regioisomer's KIF18A IC₅₀ of 90 nM [1] and the class-level PI3K/mTOR activity of related morpholinopyrimidine-sulfonamides [2], the target compound may exhibit unexpected kinase inhibition patterns that serve as starting points for chemical probe development. The phenylmethanesulfonamide group may confer selectivity toward kinases with larger hydrophobic subpockets adjacent to the hinge region . Procurement of the target compound alongside its C2-methylene regioisomer (CAS 1798031-76-1) and the N-methanesulfonamide analog CZC-25146 enables systematic SAR by catalog assessment of how regiochemistry and N-substituent identity collectively shape kinase selectivity.

Medicinal Chemistry Hit Expansion and Scaffold Hopping from Established PI3K/mTOR Inhibitors

The target compound represents an earlier, structurally simpler point on the morpholinopyrimidine-sulfonamide optimization trajectory relative to the optimized dual PI3K/mTOR inhibitor compound 26 (PI3Kα IC₅₀ = 20 nM, mTOR IC₅₀ = 189 nM) [2]. Medicinal chemistry teams conducting scaffold-hopping exercises or hit expansion can use the target compound as a C4-methylene-linked phenylmethanesulfonamide variant, introducing substituents at the phenyl ring, modifying the linker length, or replacing the sulfonamide with a sulfone to probe SAR around the C4 vector. The absence of the C6-aminopyridyl and C4-cyclopropylsulfone groups that confer dual PI3K/mTOR potency in compound 26 [2] provides a clean baseline for assessing the incremental contribution of each structural modification.

Biochemical Assay Development and Target Deconvolution Studies

Given the validated kinase-targeting potential of the morpholinopyrimidine scaffold in high-throughput screening campaigns that identified sulfonyl-morpholino-pyrimidine hits with selectivity over PI3Kα , the target compound can serve as a bait molecule in chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry) for target deconvolution. Its phenylmethanesulfonamide moiety provides a potential handle for immobilization via benzyl C–H functionalization or for incorporation of a photoaffinity label. The morpholine group's predicted contribution to aqueous solubility facilitates the preparation of solutions at concentrations (10–100 µM) typical for cellular target engagement assays.

Academic Structure-Activity Relationship (SAR) Training Sets and Undergraduate/Graduate Laboratory Courses

The target compound's well-defined structure, commercial availability at ≥95% purity, and membership in a pharmacologically validated scaffold class make it appropriate for academic SAR studies. Students can synthesize and characterize derivatives (e.g., varying the sulfonamide N-substituent, modifying the pyrimidine substitution pattern, or replacing morpholine with other amines) and assess them in commercially available kinase inhibition assay kits. The class-level antiproliferative benchmarks (compounds 6e, 6g, 6l: leukemia SR IC₅₀ = 0.76–13.59 µM) [3] provide quantitative references for student-generated data. The compound's intermediate molecular weight (348.42 g/mol) and favorable calculated drug-likeness parameters (HBD = 1, HBA = 7, logP ~2.0–3.0) align with pedagogical goals in medicinal chemistry curriculum design.

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